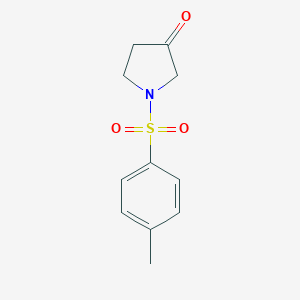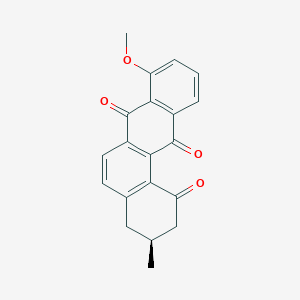![molecular formula C13H11NO2S2 B027733 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 100727-39-7](/img/structure/B27733.png)
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a versatile compound that has a wide range of applications in various fields of science, including biochemistry, molecular biology, and neuroscience.
作用机制
Thioflavin T binds to amyloid fibrils through a process known as intercalation. The compound inserts itself between the individual protein molecules that make up the fibril, causing a conformational change that results in the emission of a fluorescent signal. This process is specific to amyloid fibrils and does not occur with other types of proteins.
生化和生理效应
Thioflavin T has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interact with cellular processes in any significant way. However, it is important to note that 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a fluorescent dye and should be used with caution in experiments involving living cells or animals.
实验室实验的优点和局限性
One of the main advantages of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is its high sensitivity and specificity for amyloid fibrils. The compound is able to detect fibrils at very low concentrations, making it a powerful tool for studying the formation and progression of amyloid-related diseases. However, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T has some limitations in lab experiments. For example, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is not able to differentiate between different types of amyloid fibrils, which can limit its usefulness in certain research applications.
未来方向
There are several future directions for 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T research. One area of interest is the development of new fluorescent probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T in diagnostic and therapeutic applications for amyloid-related diseases. Finally, there is a need for more research into the mechanism of action of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T and its interactions with amyloid fibrils.
合成方法
Thioflavin T is synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then treated with ethyl iodide to form the final compound. The synthesis of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
Thioflavin T is widely used in scientific research as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is able to bind to these fibrils and emit a fluorescent signal, making it a useful tool for studying the formation and progression of these diseases.
属性
CAS 编号 |
100727-39-7 |
|---|---|
产品名称 |
4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
分子式 |
C13H11NO2S2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
4-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C13H11NO2S2/c1-2-14-12(16)11(18-13(14)17)7-9-3-5-10(8-15)6-4-9/h3-8H,2H2,1H3 |
InChI 键 |
YBNKADUMLCYNBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S |
同义词 |
4-[(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]BENZALDEHYDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
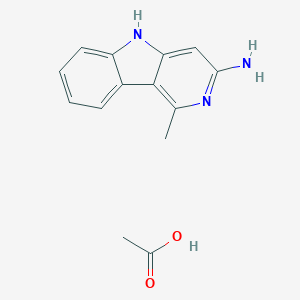
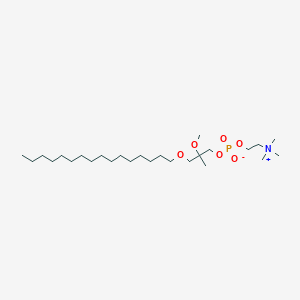


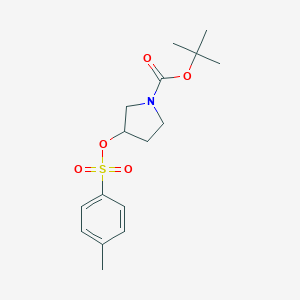

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)


